

# Spectroscopic Analysis of cis-2-Octene: A Technical Guide

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Compound of Interest		
Compound Name:	cis-2-Octene	
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This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **cis-2-Octene**. Detailed experimental protocols and visual workflows are included to support researchers, scientists, and professionals in the field of drug development and chemical analysis.

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the <sup>1</sup>H and <sup>13</sup>C NMR data for **cis-2-Octene**.

#### <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum of **cis-2-Octene** shows characteristic signals for vinylic, allylic, and aliphatic protons. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).



Protons (Carbon No.)	Chemical Shift (δ, ppm)	Multiplicity
H-1	~1.60	Doublet of triplets
H-2	~5.41	Multiplet
H-3	~5.39	Multiplet
H-4	~2.03	Multiplet
H-5, H-6, H-7	~1.28 - 1.40	Multiplet
H-8	~0.90	Triplet

#### <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts for **cis-2-Octene** are referenced to TMS.[1]

Carbon Atom	Chemical Shift (δ, ppm)
C-1	12.4
C-2	123.3
C-3	130.0
C-4	27.2
C-5	29.5
C-6	31.8
C-7	22.6
C-8	14.1

# Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups in a molecule based on the absorption of infrared radiation. The spectrum of **cis-2-Octene** displays characteristic absorptions for C-H and C=C bonds.



Wavenumber (cm <sup>-1</sup> )	Vibration Type	Intensity
~3015	=C-H stretch	Medium
2958, 2925, 2855	C-H stretch (sp³)	Strong
1655	C=C stretch (cis)	Medium-Weak
1465	C-H bend (CH <sub>2</sub> , CH <sub>3</sub> )	Medium
~720	=C-H bend (cis, out-of-plane)	Strong

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **cis-2-Octene** shows a molecular ion peak and several characteristic fragment ions.[2][3]

m/z	Relative Intensity (%)	Proposed Fragment Ion
112	36	[C <sub>8</sub> H <sub>16</sub> ] <sup>+</sup> (Molecular Ion)
83	22	[C <sub>6</sub> H <sub>11</sub> ] <sup>+</sup>
70	56	[C5H10] <sup>+</sup>
69	34	[C₅H <sub>9</sub> ]+
56	63	[C <sub>4</sub> H <sub>8</sub> ] <sup>+</sup>
55	100	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup> (Base Peak)
41	81	[C₃H₅] <sup>+</sup>
29	45	[C₂H₅] <sup>+</sup>

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as **cis-2-Octene**.



## **NMR Spectroscopy Protocol**

- Sample Preparation: A small amount of **cis-2-Octene** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl<sub>3</sub>) in a standard 5 mm NMR tube. A small amount of TMS may be added as an internal standard for chemical shift referencing (0 ppm).
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. Proton-decoupled spectra are usually acquired for ¹³C NMR to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate
  the spectrum. Phase and baseline corrections are applied. The chemical shifts are
  referenced to the TMS signal. For ¹H NMR spectra, the signals are integrated to determine
  the relative number of protons, and the splitting patterns (multiplicities) are analyzed to
  deduce proton coupling information.

## **IR Spectroscopy Protocol**

- Sample Preparation (Neat Liquid): A drop of neat (undiluted) **cis-2-Octene** is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin liquid film.
- Data Acquisition: The salt plates are placed in the sample holder of the FTIR spectrometer. A
  background spectrum (of the empty salt plates) is recorded first. Then, the sample spectrum
  is recorded. The instrument automatically ratios the sample spectrum against the
  background to provide the final absorbance or transmittance spectrum.
- Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands. The positions of the peaks (in cm<sup>-1</sup>) are correlated with specific molecular vibrations to identify the functional groups present.

## **Mass Spectrometry Protocol (Electron Ionization)**

• Sample Introduction: A small amount of liquid **cis-2-Octene** is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The



sample is vaporized in a high vacuum environment.

- Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process, known as electron ionization (EI), ejects an electron from the molecule to form a positively charged molecular ion (M+).
- Fragmentation: The high energy of the molecular ion often causes it to fragment into smaller, characteristic charged ions and neutral radicals.
- Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).
   The separated ions are then detected, and their abundance is recorded.
- Data Analysis: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. The peak with the highest m/z value often corresponds to the molecular ion, confirming the molecular weight. The fragmentation pattern provides structural information.

# **Visualization of Experimental Workflows**

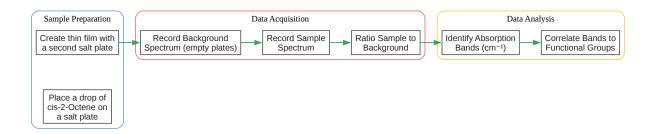
The following diagrams illustrate the general workflows for the spectroscopic techniques described.



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General workflow for NMR spectroscopy.

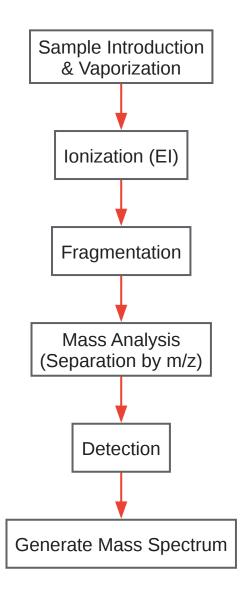




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General workflow for IR spectroscopy.





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General workflow for Mass Spectrometry.

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